molecular formula C15H18BNO4 B3102029 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid CAS No. 1411992-57-8

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid

Cat. No.: B3102029
CAS No.: 1411992-57-8
M. Wt: 287.12 g/mol
InChI Key: CTNYHEZBMDAFBU-UHFFFAOYSA-N
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Description

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid is an organic compound that features both boronic ester and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid typically involves the borylation of indole derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the indole derivative is reacted with a boronic ester in the presence of a palladium catalyst . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted indole derivatives, depending on the specific reaction and reagents used.

Scientific Research Applications

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid exerts its effects involves the interaction of its boronic ester and carboxylic acid groups with molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid is unique due to its combination of boronic ester and carboxylic acid functional groups, which provide versatile reactivity and potential for diverse applications. Its indole ring structure also contributes to its distinct chemical properties and biological activities.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)10-5-6-11-9(7-10)8-12(17-11)13(18)19/h5-8,17H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNYHEZBMDAFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid
Reactant of Route 2
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid
Reactant of Route 3
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid

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